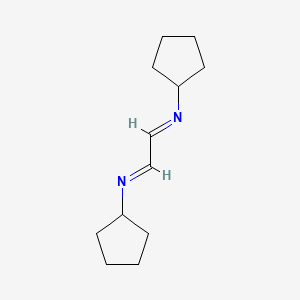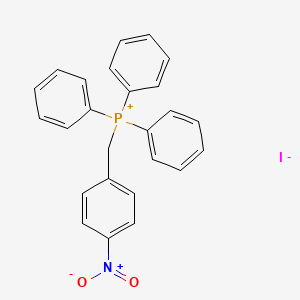
(p-Nitrobenzyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Nitrobenzyl)triphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a p-nitrobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Nitrobenzyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with p-nitrobenzyl halides (such as p-nitrobenzyl bromide or p-nitrobenzyl chloride) in the presence of a suitable solvent like toluene. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(p-Nitrobenzyl)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.
Major Products
- p-Aminobenzyltriphenylphosphonium iodide.
Substitution: Various substituted benzyltriphenylphosphonium salts.
Elimination: Alkenes with a triphenylphosphonium group.
Scientific Research Applications
Chemistry
(p-Nitrobenzyl)triphenylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for the synthesis of alkenes .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (p-Nitrobenzyl)triphenylphosphonium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of a p-nitrobenzyl group.
Isopropyltriphenylphosphonium iodide: Contains an isopropyl group instead of a p-nitrobenzyl group.
Uniqueness
(p-Nitrobenzyl)triphenylphosphonium iodide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in various fields. The nitro group can be reduced to an amine, providing additional functionalization options compared to its methyl or isopropyl counterparts.
Properties
CAS No. |
73805-86-4 |
|---|---|
Molecular Formula |
C25H21INO2P |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H21NO2P.HI/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
XZVYBOONDXWWSA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
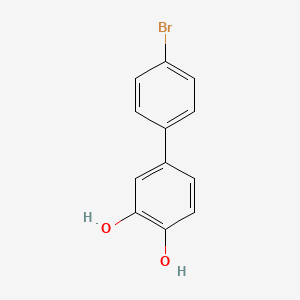
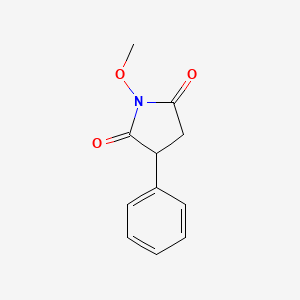
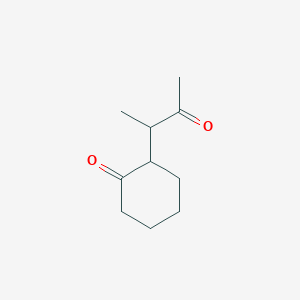
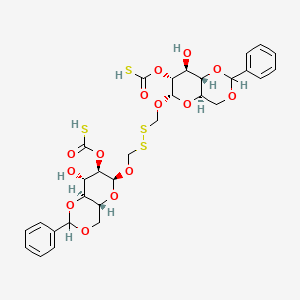
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
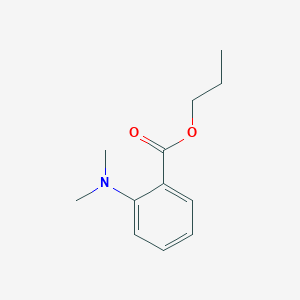

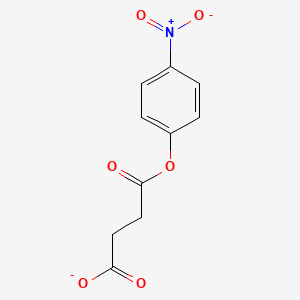
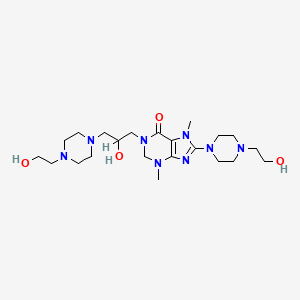
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
